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Compound of Interest

Compound Name: Diethyl trisulfide

Cat. No.: B1294429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral
data for diethyl trisulfide (C4H10Ss). Due to the limited availability of experimental nuclear
magnetic resonance (NMR) and infrared (IR) spectroscopy data in the public domain, this
document presents a combination of experimental mass spectrometry (MS) data and
computationally predicted NMR and IR spectral information. This guide is intended to serve as
a valuable resource for researchers and professionals engaged in the study and application of
organosulfur compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge
ratio (m/z) of ionized molecules. The electron ionization (El) mass spectrum of diethyl
trisulfide provides crucial information about its molecular weight and fragmentation pattern.

Data Presentation

The mass spectrum of diethyl trisulfide is characterized by a molecular ion peak and several
fragment ions. The key quantitative data is summarized in the table below.
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m/z Relative Intensity (%) Assignment

154 100 [M]* (Molecular lon)
125 20 [M - C2Hs]*

93 40 [M - C2HsS]*

64 80 [S2]*

61 50 [C2H5S]*

29 60 [C2Hs]*

Data sourced from NIST
WebBook.[1]

Experimental Protocol

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. A
gaseous sample of diethyl trisulfide was introduced into the ion source, where it was
bombarded with a beam of high-energy electrons (typically 70 eV). This process resulted in the
formation of a positively charged molecular ion and various fragment ions. These ions were
then accelerated into a mass analyzer, which separated them based on their mass-to-charge
ratio. A detector recorded the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR data for diethyl trisulfide are not readily available. Therefore,
the following data is based on computational predictions, which can serve as a valuable guide
for the analysis of this compound.

Predicted *H NMR Data

The predicted *H NMR spectrum of diethyl trisulfide is expected to show two signals
corresponding to the two chemically distinct types of protons.
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Predicted Chemical

Multiplicit Integration Assignment
Shift (&) ppm S 2 2
~29 Quartet 4H -S-S-CHa-
~14 Triplet 6H -CHs

Predicted *C NMR Data

The predicted 13C NMR spectrum of diethyl trisulfide is expected to show two signals
corresponding to the two types of carbon atoms.

Predicted Chemical Shift () ppm Assignment
~40 -S-S-CH2-
~13 -CHs

Protocol for Computational NMR Prediction

The prediction of NMR spectra for diethyl trisulfide can be performed using various
computational chemistry software packages. A general protocol involves the following steps:

Molecular Modeling: A 3D model of the diethyl trisulfide molecule is built.

o Geometry Optimization: The molecular geometry is optimized to find the lowest energy
conformation using methods such as Density Functional Theory (DFT) with a suitable basis
set (e.g., B3LYP/6-31G(d)).

 NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are
calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method.

o Referencing: The calculated shielding tensors are converted to chemical shifts (d) by
referencing them to a standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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Similar to NMR data, experimental IR data for diethyl trisulfide is not readily available. The
following table outlines the expected characteristic IR absorption bands based on the functional

groups present in the molecule.

Predicted IR Absorption Bands

Predicted Wavenumber

(cm-Y) Vibrational Mode Intensity
2970 - 2850 C-H stretch (alkane) Strong
1465 - 1450 C-H bend (CH2) Medium
1380 - 1370 C-H bend (CHs) Medium
700 - 600 C-S stretch Medium
500 - 400 S-S stretch Weak

Protocol for Computational IR Prediction

The vibrational frequencies of diethyl trisulfide can be predicted computationally using the

following protocol:

e Molecular Modeling and Geometry Optimization: As with NMR prediction, the first step is to
build and optimize the 3D structure of the molecule.

e Frequency Calculation: A frequency analysis is performed on the optimized geometry. This
calculation provides the vibrational modes and their corresponding frequencies.

e Scaling: The calculated frequencies are often systematically higher than experimental
values. Therefore, they are typically scaled by an empirical scaling factor to provide a more
accurate prediction.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like diethyl trisulfide, integrating both experimental and computational

approaches.
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Caption: General workflow for the spectroscopic analysis of diethyl trisulfide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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